molecular formula C21H22N6 B5185038 N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[2-(1,2,4-triazol-1-yl)phenyl]methanamine

N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[2-(1,2,4-triazol-1-yl)phenyl]methanamine

Cat. No.: B5185038
M. Wt: 358.4 g/mol
InChI Key: NPPGBKDQNCDEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[2-(1,2,4-triazol-1-yl)phenyl]methanamine is a complex organic compound that features a pyrazole ring, a triazole ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[2-(1,2,4-triazol-1-yl)phenyl]methanamine typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the dimethylphenyl group via Friedel-Crafts alkylation. The triazole ring is then incorporated through a Huisgen cycloaddition reaction. The final step involves the coupling of the pyrazole and triazole rings with the methanamine group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Ru/Al2O3 in toluene have been found effective in similar synthetic processes .

Chemical Reactions Analysis

Types of Reactions

N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[2-(1,2,4-triazol-1-yl)phenyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[2-(1,2,4-triazol-1-yl)phenyl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[2-(1,2,4-triazol-1-yl)phenyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[2-(1,2,4-triazol-1-yl)phenyl]methanamine is unique due to its combination of pyrazole and triazole rings, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with a diverse range of molecular targets, making it a versatile compound in various research fields .

Properties

IUPAC Name

N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[2-(1,2,4-triazol-1-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6/c1-15-7-8-17(9-16(15)2)21-19(12-24-26-21)11-22-10-18-5-3-4-6-20(18)27-14-23-13-25-27/h3-9,12-14,22H,10-11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPGBKDQNCDEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=NN2)CNCC3=CC=CC=C3N4C=NC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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